Cas no 2227721-61-9 (rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol)

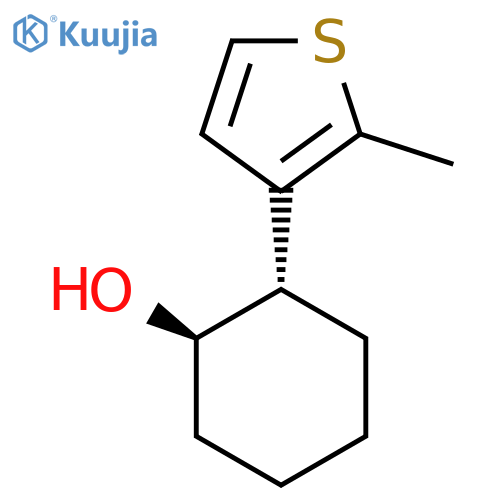

2227721-61-9 structure

商品名:rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol

rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol

- 2227721-61-9

- EN300-1626273

-

- インチ: 1S/C11H16OS/c1-8-9(6-7-13-8)10-4-2-3-5-11(10)12/h6-7,10-12H,2-5H2,1H3/t10-,11+/m0/s1

- InChIKey: XXQWBOZPWTULNY-WDEREUQCSA-N

- ほほえんだ: S1C=CC(=C1C)[C@@H]1CCCC[C@H]1O

計算された属性

- せいみつぶんしりょう: 196.09218630g/mol

- どういたいしつりょう: 196.09218630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 48.5Ų

rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1626273-0.25g |

rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |

2227721-61-9 | 0.25g |

$1012.0 | 2023-05-26 | ||

| Enamine | EN300-1626273-1.0g |

rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |

2227721-61-9 | 1g |

$1100.0 | 2023-05-26 | ||

| Enamine | EN300-1626273-5.0g |

rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |

2227721-61-9 | 5g |

$3189.0 | 2023-05-26 | ||

| Enamine | EN300-1626273-0.05g |

rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |

2227721-61-9 | 0.05g |

$924.0 | 2023-05-26 | ||

| Enamine | EN300-1626273-50mg |

rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |

2227721-61-9 | 50mg |

$587.0 | 2023-09-22 | ||

| Enamine | EN300-1626273-2500mg |

rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |

2227721-61-9 | 2500mg |

$1370.0 | 2023-09-22 | ||

| Enamine | EN300-1626273-5000mg |

rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |

2227721-61-9 | 5000mg |

$2028.0 | 2023-09-22 | ||

| Enamine | EN300-1626273-500mg |

rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |

2227721-61-9 | 500mg |

$671.0 | 2023-09-22 | ||

| Enamine | EN300-1626273-0.5g |

rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |

2227721-61-9 | 0.5g |

$1056.0 | 2023-05-26 | ||

| Enamine | EN300-1626273-10000mg |

rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |

2227721-61-9 | 10000mg |

$3007.0 | 2023-09-22 |

rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

2227721-61-9 (rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol) 関連製品

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量